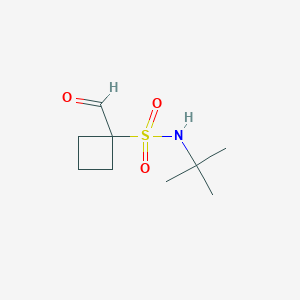

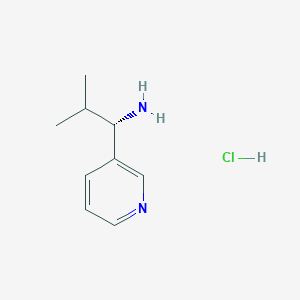

N-tert-Butyl-1-formylcyclobutane-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-tert-Butyl-1-formylcyclobutane-1-sulfonamide, commonly known as CBBS, is a sulfonamide compound that has gained significant attention in the scientific community due to its potential applications in various fields. CBBS is a cyclobutane derivative that is synthesized via a multistep process.

科学的研究の応用

Chemoselective Nitration

A study by Kilpatrick, Heller, and Arns (2013) presents a method for the chemoselective nitration of aromatic sulfonamides using tert-butyl nitrite. This reaction shows high selectivity for sulfonamide functionalized aryl systems, a crucial aspect in chemical synthesis (Kilpatrick, Heller, & Arns, 2013).

tert-Butyl Migration via C-N Bond Scission

Research by Mishra et al. (2020) discusses an unprecedented 1,3-migration of the tert-butyl group during the reaction of tert-butyl isonitrile with N,N-dibromoaryl sulfonamides. This process involves the simultaneous C-N bond scission of isonitrile, highlighting a new pathway for the synthesis of N-sulfonyl amidine (Mishra et al., 2020).

N-(Boc) Nitrone Equivalents

Guinchard, Vallée, and Denis (2005) developed tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which behave as N-(Boc)-protected nitrones. These compounds are synthesized from aldehydes and tert-butyl N-hydroxycarbamate, serving as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).

Iodine-Catalyzed Sulfonylation

A method for the synthesis of various sulfonamides via the sulfonylation of sulfonyl hydrazides with tert-amines is detailed in a study by Chen et al. (2019). This approach uses molecular iodine as a catalyst, offering an eco-friendly synthesis route (Chen et al., 2019).

Catalytic Aminohydroxylation and Aziridination

Gontcharov, Liu, and Sharpless (1999) demonstrate the use of the N-chloramine salt of tert-butylsulfonamide in catalytic aminohydroxylation and aziridination of olefins. The reaction resembles Chloramine-T in its behavior, offering new avenues in catalysis (Gontcharov, Liu, & Sharpless, 1999).

Sulfoxide Activation for Sulfinyl Compound Synthesis

Wei and Sun (2015) explored the activation of sulfoxides bearing a tert-butyl group using N-bromosuccinimide under acidic conditions. This leads to the synthesis of various sulfinic acid amides and esters, showcasing the versatility of tert-butyl compounds (Wei & Sun, 2015).

Photolysis of Sulfonamide Bond in Metal Complexes

Aoki et al. (2009) investigated the photolysis of the sulfonamide bond in metal complexes. Their study on the dansylamide moiety of 1-dansyl-1,4,7,10-tetraazzacyclododecane offers insights into the behavior of sulfonamide under photoinduced conditions (Aoki et al., 2009).

Metal-Free Aziridination

Minakata, Morino, Oderaotoshi, and Komatsu (2006) found that tert-butyl hypoiodite is effective for the aziridination of olefins with sulfonamides. This represents a metal-free approach to aziridination, expanding the applications of sulfonamides in organic synthesis (Minakata et al., 2006).

特性

IUPAC Name |

N-tert-butyl-1-formylcyclobutane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3S/c1-8(2,3)10-14(12,13)9(7-11)5-4-6-9/h7,10H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIWBQBFVEQCSSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1(CCC1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-tert-Butyl-1-formylcyclobutane-1-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,5-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2448108.png)

![4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2448110.png)

![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2448111.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2448118.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(N-benzyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)benzamide hydrochloride](/img/structure/B2448123.png)

![7-Chloro-2-[(3-nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2448131.png)